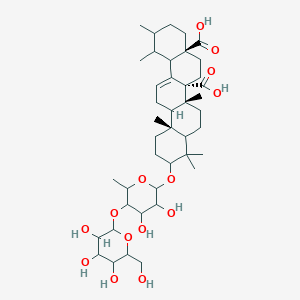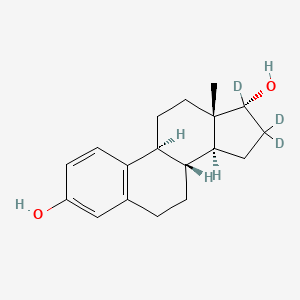
Alpha-Estradiol-d3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alpha-Estradiol-d3, also known as Alfatradiol-d3 or Epiestradiol-d3, is a deuterium-labeled form of Alpha-Estradiol. Alpha-Estradiol is a stereoisomer of the hormone 17β-estradiol, which is a naturally occurring estrogen. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of estrogens, as well as their biological effects.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Alpha-Estradiol-d3 involves the incorporation of deuterium atoms into the Alpha-Estradiol molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common method involves the catalytic hydrogenation of Alpha-Estradiol in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are used to monitor the incorporation of deuterium and to ensure the quality of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Alpha-Estradiol-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of this compound to its corresponding ketone or quinone derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro or tetrahydro derivatives.
Substitution: This involves the replacement of functional groups in the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, cyanide) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used to study the metabolic pathways and biological effects of estrogens.
Wissenschaftliche Forschungsanwendungen
Alpha-Estradiol-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in studies of estrogen metabolism and pharmacokinetics.
Biology: Helps in understanding the role of estrogens in cellular processes and signaling pathways.
Medicine: Used in research on hormone replacement therapy and the treatment of estrogen-related disorders.
Industry: Employed in the development of new pharmaceuticals and in the study of endocrine-disrupting chemicals.
Wirkmechanismus
Alpha-Estradiol-d3 exerts its effects by binding to estrogen receptors, including estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). Upon binding, the receptor-ligand complex undergoes a conformational change, translocates to the nucleus, and modulates the transcription of target genes. This leads to various biological effects, including regulation of gene expression, cell proliferation, and differentiation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
17β-Estradiol: The most potent naturally occurring estrogen, with high affinity for estrogen receptors.
17α-Estradiol: A stereoisomer of 17β-estradiol with lower estrogenic activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness of Alpha-Estradiol-d3
This compound is unique due to the incorporation of deuterium atoms, which makes it a valuable tool for studying the pharmacokinetics and metabolic pathways of estrogens. The presence of deuterium also affects the compound’s stability and reactivity, providing insights into the biological effects of estrogens.
Eigenschaften
Molekularformel |
C18H24O2 |
|---|---|
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
(8R,9S,13S,14S,17R)-16,16,17-trideuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,14-17,19-20H,2,4,6-9H2,1H3/t14-,15-,16+,17-,18+/m1/s1/i7D2,17D |
InChI-Schlüssel |
VOXZDWNPVJITMN-JCNODAHJSA-N |
Isomerische SMILES |
[2H][C@@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=C3C=CC(=C4)O)C)O |
Kanonische SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-Methoxy-N-[3-(piperidin-3-yl)-1H-pyrazol-4-yl]benzamide](/img/structure/B12430667.png)
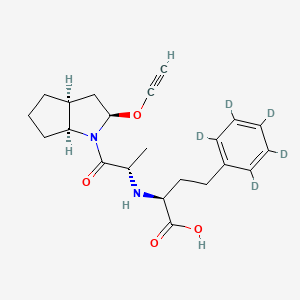

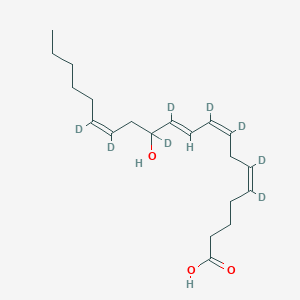
![3H,4aH,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,4-dione hydrochloride](/img/structure/B12430686.png)
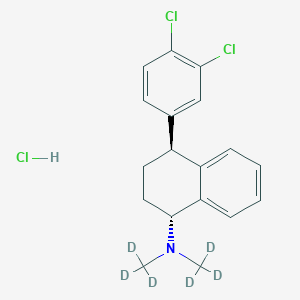
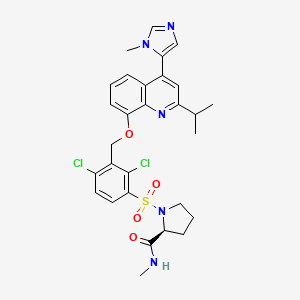


![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)
![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)

